molecular formula C16H13N5OS3 B3233107 N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide CAS No. 1351596-65-0

N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide

Cat. No.: B3233107
CAS No.: 1351596-65-0
M. Wt: 387.5
InChI Key: LPAQEZZNGQTSRQ-UHFFFAOYSA-N
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Description

N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked imidazo[1,2-a]pyridine moiety and a 4-methylthiophene-2-carboxamide group. This structure combines electron-rich aromatic systems (imidazopyridine and thiophene) with sulfur-containing heterocycles (thiadiazole and thioether), which are known to enhance bioactivity and binding interactions in medicinal chemistry . The imidazo[1,2-a]pyridine scaffold is notable for its pharmacological relevance, including antimicrobial and anticancer properties, while the 1,3,4-thiadiazole core is frequently employed in enzyme inhibition studies .

Properties

IUPAC Name

N-[5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS3/c1-10-6-12(23-8-10)14(22)18-15-19-20-16(25-15)24-9-11-7-21-5-3-2-4-13(21)17-11/h2-8H,9H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAQEZZNGQTSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical pathways due to their diverse bioactivity. The specific pathways affected by this compound would depend on its targets and mode of action.

Biological Activity

N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide is a novel organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.

Structural Overview

The compound features a complex arrangement of heterocyclic structures:

  • Imidazo[1,2-a]pyridine : A bicyclic structure known for its diverse biological activities.
  • Thiadiazole Ring : Contributes to the compound's reactivity and potential therapeutic effects.
  • Methylthiophene : Enhances lipophilicity and may influence bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the imidazo[1,2-a]pyridine moiety.
  • Introduction of the thiadiazole ring through condensation reactions.
  • Final coupling with the methylthiophene carboxamide.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. A study evaluated several derivatives against common bacterial strains:

Compound NameAntimicrobial ActivityMIC (μg/mL)
Compound AEffective against E. coli10
Compound BEffective against S. aureus5
Compound CEffective against P. aeruginosa15

This compound is hypothesized to follow similar mechanisms due to its structural analogies.

Anticancer Activity

Several studies have reported on the anticancer potential of imidazo[1,2-a]pyridine derivatives. In vitro assays demonstrated that compounds with similar structures can inhibit cell proliferation across various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
MCF7 (Breast)4.5Induction of apoptosis
A549 (Lung)3.8Inhibition of cell migration
HeLa (Cervical)5.0Modulation of cell cycle progression

The mechanism often involves interaction with key cellular pathways such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

Compounds similar to this compound have shown anti-inflammatory effects in various models. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo.

Study on Antitubercular Activity

A significant study focused on the antitubercular activity of related compounds demonstrated that certain derivatives exhibited potent effects against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL . This highlights the potential application of this compound in treating tuberculosis.

Evaluation of Cytotoxicity

In a cytotoxicity assessment involving normal cell lines, several derivatives were found to exhibit low toxicity while maintaining efficacy against cancer cells . This suggests a favorable therapeutic index for further development into clinical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide, we compare it with structurally analogous 1,3,4-thiadiazole derivatives reported in recent literature. Key differences lie in substituent groups, physicochemical properties, and inferred bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2) Yield (%) Melting Point (°C) Notable Features
Target Compound R1 = imidazo[1,2-a]pyridin-2-ylmethyl, R2 = 4-methylthiophene-2-carboxamide - - High aromaticity, potential CNS activity
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) R1 = 4-chlorobenzyl, R2 = phenoxyacetamide 74 132–134 Moderate lipophilicity
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) R1 = benzyl, R2 = phenoxyacetamide 88 133–135 High yield, simple synthesis
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a-7l) R1 = piperidinylethyl, R2 = benzamide 68–85 138–170 Acetylcholinesterase inhibition

Key Observations:

Substituent Effects on Physicochemical Properties: The target compound’s imidazo[1,2-a]pyridine group introduces greater aromatic bulk compared to simpler benzyl or alkylthio substituents (e.g., compounds 5e–5m), which may enhance π-π stacking interactions in biological targets .

Synthetic Accessibility :

  • Yields for 1,3,4-thiadiazole derivatives with bulky substituents (e.g., 5h: 88%) suggest that the target compound’s synthesis could be feasible but may require optimization due to the complexity of the imidazopyridine-thioether linkage .

Inferred Bioactivity :

  • Compounds with piperidinylethyl-thio substituents (7a-7l) exhibit acetylcholinesterase inhibitory activity (IC50: 1.2–8.7 µM) . The target compound’s imidazopyridine group, which shares structural similarities with CNS-active drugs, may confer neuroprotective or antimicrobial effects, though experimental validation is needed.
  • Chlorobenzyl derivatives (e.g., 5e, 5j) show moderate antibacterial activity (MIC: 8–32 µg/mL), suggesting that the target compound’s electronic profile could be tuned for similar applications .

Research Findings and Limitations

  • Spectroscopic Characterization : The target compound’s structure would likely require 1H/13C-NMR and IR analysis, as demonstrated for analogs in –3 .
  • Biological Data Gaps : While analogs show acetylcholinesterase inhibition and antimicrobial activity, the target compound’s specific bioactivity remains unverified. Docking studies (as in ) could predict its interaction with enzymes like AChE or kinase targets .
  • Thermal Stability : Melting points for 1,3,4-thiadiazole derivatives range widely (132–170°C), with bulkier groups correlating with higher values. The target compound’s melting point is expected to fall within this range but may require empirical determination .

Q & A

Q. What are the established synthetic routes for N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide, and what key reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step protocols:

  • Thiadiazole ring formation : Reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization .
  • Coupling reactions : Introducing the imidazo[1,2-a]pyridine and thiophene moieties via nucleophilic substitution or thioether linkages. For example, K₂CO₃ in DMF at room temperature facilitates S-alkylation of thiol intermediates .
  • Critical conditions : Temperature control (reflux for cyclization), solvent polarity (DMF for solubility), and stoichiometric ratios (1.1:1 molar excess of alkylating agents) to minimize side products .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity. For instance, thiadiazole protons resonate at δ 8.1–8.3 ppm, while imidazo[1,2-a]pyridine signals appear as multiplets near δ 7.5–8.0 ppm .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
  • X-ray crystallography : Resolves 3D conformation and intermolecular interactions, critical for structure-activity relationship (SAR) studies .

Q. What preliminary biological screening methods are recommended to assess its therapeutic potential?

  • In vitro assays :
  • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram- bacteria) .
  • Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurological applications) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and purity in large-scale synthesis?

  • Variables : Temperature, solvent (e.g., PEG-400 vs. DMF), catalyst loading, and reaction time .
  • Response surface methodology : Models interactions between variables. For example, increasing temperature from 70°C to 80°C in PEG-400 improves cyclization efficiency by 15% .
  • Validation : TLC monitoring and HPLC purity checks (>95% purity threshold) .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Variable analysis : Compare assay conditions (e.g., cell line specificity, serum concentration). For example, discrepancies in IC₅₀ values may arise from differences in MTT assay protocols (incubation time, cell density) .
  • Control standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to normalize results .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP correlations with antimicrobial potency) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?

  • Analog synthesis : Modify substituents (e.g., replacing 4-methylthiophene with benzothiazole) to assess impact on bioactivity .
  • Pharmacophore mapping : Identify critical moieties (e.g., thiadiazole sulfur for H-bonding with enzyme active sites) .
  • Data clustering : Group compounds by activity profiles (e.g., imidazo[1,2-a]pyridine derivatives showing enhanced anticancer vs. antimicrobial effects) .

Q. What computational approaches predict binding modes and metabolic stability?

  • Molecular docking : Use AutoDock Vina to simulate interactions with targets (e.g., EGFR kinase for anticancer activity). Key residues (e.g., Lys721) may form hydrogen bonds with the thiadiazole ring .
  • ADME prediction : SwissADME estimates logP (lipophilicity) and CYP450 metabolism. For instance, a logP >3 may limit solubility but enhance membrane permeability .
  • MD simulations : Assess conformational stability in biological membranes (e.g., 100-ns simulations to evaluate imidazole ring flexibility) .

Q. How can stability studies under varying pH and temperature conditions inform formulation development?

  • Forced degradation : Expose the compound to acidic (pH 1.2), neutral (pH 6.8), and alkaline (pH 12) buffers at 40°C for 48 hours. Monitor degradation via HPLC; >10% degradation at pH 12 suggests alkali sensitivity .
  • Excipient screening : Use differential scanning calorimetry (DSC) to identify compatible stabilizers (e.g., mannitol reduces hygroscopicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide

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